molecular formula C25H24N2O2S B13377314 (5E)-2-(2,4-dimethylanilino)-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one

(5E)-2-(2,4-dimethylanilino)-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one

Cat. No.: B13377314
M. Wt: 416.5 g/mol
InChI Key: PTWOVDQDWXRLHU-HZHRSRAPSA-N
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Description

(5E)-2-(2,4-dimethylanilino)-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one is a complex organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry

Properties

Molecular Formula

C25H24N2O2S

Molecular Weight

416.5 g/mol

IUPAC Name

(5E)-2-(2,4-dimethylphenyl)imino-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H24N2O2S/c1-4-13-29-22-12-10-18-7-5-6-8-19(18)20(22)15-23-24(28)27-25(30-23)26-21-11-9-16(2)14-17(21)3/h5-12,14-15H,4,13H2,1-3H3,(H,26,27,28)/b23-15+

InChI Key

PTWOVDQDWXRLHU-HZHRSRAPSA-N

Isomeric SMILES

CCCOC1=C(C2=CC=CC=C2C=C1)/C=C/3\C(=O)NC(=NC4=C(C=C(C=C4)C)C)S3

Canonical SMILES

CCCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)NC(=NC4=C(C=C(C=C4)C)C)S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-(2,4-dimethylanilino)-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one typically involves a multi-step process. One common method includes the condensation of 2,4-dimethylaniline with a suitable thiazole precursor under acidic conditions. The resulting intermediate is then reacted with 2-propoxynaphthaldehyde in the presence of a base to form the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-(2,4-dimethylanilino)-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(5E)-2-(2,4-dimethylanilino)-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-2-(2,4-dimethylanilino)-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5E)-2-(2,4-dimethylanilino)-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties

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